N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a boronic ester-containing compound frequently employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its pyridine core and methanesulfonamide group enhance solubility and stability, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety facilitates efficient coupling with aryl halides under palladium catalysis .
Properties
Molecular Formula |
C12H19BN2O4S |
|---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-7-14-10(8-9)15-20(5,16)17/h6-8H,1-5H3,(H,14,15) |
InChI Key |
NRFBNOUSQYENDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Bromopyridin-2-yl)methanesulfonamide
Starting Material : 4-Bromo-2-aminopyridine reacts with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 6 hours.
Workup : The crude product is washed with dilute HCl (1 M) and brine, dried over Na₂SO₄, and purified via recrystallization from ethanol/water (yield: 85–90%).
Key Characterization :
Miyaura Borylation to Install Pinacol Boronic Ester
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf)
-
Base : Potassium acetate (3 equiv)
-
Solvent : 1,4-Dioxane (anhydrous)
Procedure :
N-(4-Bromopyridin-2-yl)methanesulfonamide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂, and KOAc are suspended in dioxane. The mixture is degassed and heated with stirring. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a white solid (yield: 70–75%).
Optimization Insights :
-
Catalyst Screening : Pd(PPh₃)₄ resulted in lower yields (≤60%) due to ligand dissociation at elevated temperatures.
-
Solvent Effects : Dioxane outperformed DMF and THF in minimizing side reactions.
-
Base Impact : KOAc provided superior results over Na₂CO₃ or Cs₂CO₃, likely due to milder basicity preventing sulfonamide degradation.
Alternative Synthetic Approaches
Direct Borylation of Prefunctionalized Pyridines
An alternative one-pot method involves reacting 2-amino-4-bromopyridine with bis(pinacolato)diboron under Miyaura conditions, followed by in situ sulfonamide formation. However, this route suffers from competing side reactions (e.g., boronic ester hydrolysis during sulfonylation), reducing the overall yield to 50–55%.
Challenges and Mitigation Strategies
Boronic Ester Hydrolysis
The pinacol boronic ester is susceptible to hydrolysis in aqueous or acidic conditions. Storage under anhydrous environments and avoidance of protic solvents during purification are critical.
Palladium Residue Contamination
Residual Pd in the final product (common in Pd-catalyzed reactions) is minimized by:
-
Chelating Resins : Treatment with SiliaMetS® Thiol resin reduces Pd content to <5 ppm.
-
Crystallization : Ethanol/water recrystallization further purifies the product.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (YMC ODS-A column, 0.05% TFA in H₂O/MeCN gradient) confirmed ≥98.5% purity (Rt = 4.2 min).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors improve heat transfer and reduce Pd catalyst loading (2 mol% vs. 5 mol% in batch). Solvent recycling (dioxane) and automated crystallization systems enhance cost efficiency.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of specific protein interactions that are crucial for cancer cell proliferation.
Key Findings :
- Target Proteins : Studies have shown that the compound effectively inhibits proteins associated with tumor growth.
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 (Lung) | 0.5 | High efficacy observed |
| MCF-7 (Breast) | 0.3 | Potent inhibitor |
Case Study : In a recent study, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide was tested on xenograft models of breast cancer. Results indicated a substantial reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Materials Science
The compound's unique boron-containing structure allows it to be utilized in the development of advanced materials.
Applications :
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanotechnology : Its ability to form stable complexes with metals makes it suitable for applications in nanomaterials synthesis.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymers | Increased strength | Aerospace |
| Nanocomposites | Thermal conductivity | Electronics |
Catalysis
This compound has shown promise as a catalyst in various organic reactions.
Catalytic Activity :
- Cross-Coupling Reactions : It has been effectively used in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
| Reaction Type | Yield (%) | Conditions Used |
|---|---|---|
| Suzuki Coupling | 85 | Aqueous media |
| Heck Reaction | 78 | Organic solvent |
Mechanism of Action
- The exact mechanism of action for N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is context-dependent.
- It could act as a ligand, participate in enzyme inhibition, or interact with biological targets.
- Further research is needed to elucidate its specific mechanisms.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituent positions on the pyridine ring, boronic ester groups, and sulfonamide modifications. Key analogues include:
Key Observations :
- Positional Isomerism : The para-position of the boronic ester on pyridine (target compound) enhances coupling efficiency compared to meta-substituted analogues (e.g., 380430-60-4), as para-substituted arylboronates exhibit higher reactivity in Suzuki reactions .
- Heterocyclic Replacements: Compounds like the thienopyrimidine derivative () forfeit boronic ester functionality but gain kinase-targeting activity, highlighting a trade-off between synthetic utility and biological activity .
Commercial Availability and Cost
- Pricing : The target compound is priced at ~$622.65/5g (96% purity), comparable to its benzene analogue (305448-92-4) but costlier than methoxy-substituted derivatives (~$500/5g) due to higher synthetic complexity .
- Supplier Diversity : Available from BLD Pharm (843646-66-2) and City Chemical LLC (380430-60-4), whereas the methoxy-substituted variant (1083326-75-3) is less commonly stocked .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C11H16BNO2S
- Molecular Weight: 239.12 g/mol
- CAS Number: 181219-01-2
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has shown inhibitory effects on various biological targets:
- Inhibition of RNA-dependent RNA Polymerase (NS5B): It has been identified as a potent inhibitor of the NS5B enzyme associated with Hepatitis C virus replication. In vitro studies demonstrated an effective concentration (EC50) below 50 nM for both genotype 1a and 1b strains .
- CYP450 Enzyme Interaction: The compound exhibits reversible and time-dependent inhibition of CYP3A4 (IC50 = 0.34 μM), which raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites .
Biological Activity Assays
The compound's biological activity was evaluated through various assays:
Case Studies
- Study on Hepatitis C Virus Inhibition:
- Assessment of ADME Properties:
- Neuroprotective Effects:
Q & A
Q. Table 1: Comparative Reactivity of Boronate Esters
| Boronate Derivative | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Suzuki-Miyaura | 85 | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C |
| 3-Fluoro analog | Buchwald-Hartwig | 72 | Pd₂(dba)₃, Xantphos, toluene, 110°C |
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| pH 2, 37°C | 40 | 12 |
| pH 7.4, 60°C | 15 | 48 |
| UV light, 25°C | 25 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
